1-Heptyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-heptyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-5-6-8-12-9-7-10(11-12)13(14)15/h7,9H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFVGWUSKUSASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 Heptyl 3 Nitro 1h Pyrazole
Established Synthetic Routes to 3-Nitropyrazole Scaffolds
The foundational step in synthesizing 1-heptyl-3-nitro-1H-pyrazole is the creation of the 3-nitropyrazole core. This can be achieved through two primary strategies: the direct nitration of a pre-existing pyrazole (B372694) ring or the construction of the nitrated pyrazole ring through cyclization reactions.
Nitration Strategies for Pyrazole Rings
Direct nitration of the pyrazole ring is a common and well-established method for introducing a nitro group. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the nitrating agent.
A widely used method involves a two-step process starting from pyrazole. rsc.org First, pyrazole is nitrated to form N-nitropyrazole, which is then subjected to thermal rearrangement to yield 3-nitropyrazole. rsc.org Common nitrating agents for the initial step include a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O). rsc.org The subsequent rearrangement of N-nitropyrazole to 3-nitropyrazole is typically carried out in a high-boiling organic solvent such as anisole (B1667542) or benzonitrile. rsc.org
Another approach involves the direct C-nitration of pyrazole. However, this often leads to a mixture of isomers, with 4-nitropyrazole being a significant byproduct. To favor the formation of the 3-nitro isomer, specific reaction conditions and nitrating agents are employed. For instance, the use of nitrating agents like acetyl nitrate (B79036) can influence the position of nitration.
Cyclization Reactions for Nitropyrazole Formation
An alternative to direct nitration is the construction of the nitropyrazole ring from acyclic precursors already containing a nitro group. These cyclization reactions offer a high degree of regioselectivity, as the position of the nitro group is predetermined by the starting materials.
One such method involves the cycloaddition of diazomethane (B1218177) with a nitro-substituted alkene, such as chloronitroethylene. rsc.org While this one-step cyclization can be efficient, it is often considered high-risk due to the volatile and reactive nature of the starting materials. rsc.org Another strategy involves the reaction of a β-nitro-α,β-unsaturated carbonyl compound with hydrazine (B178648). The initial condensation reaction forms a pyrazoline intermediate, which can then be oxidized to the corresponding nitropyrazole. The choice of substituents on the starting materials directs the final substitution pattern of the pyrazole ring.
N1-Alkylation Techniques for 1-Heptyl-3-nitro-1H-pyrazole Synthesis
Once the 3-nitropyrazole scaffold is obtained, the next crucial step is the introduction of the heptyl group at the N1 position of the pyrazole ring. This N-alkylation reaction must be carefully controlled to ensure the desired regioselectivity, as alkylation can also occur at the N2 position.
Regioselective Alkylation Methods
The regioselectivity of the N-alkylation of 3-nitropyrazole is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the presence of substituents on the pyrazole ring. The electron-withdrawing nitro group at the C3 position generally directs alkylation to the N1 position due to steric hindrance and electronic effects.
A common method for N-alkylation involves the deprotonation of 3-nitropyrazole with a suitable base to form the pyrazolate anion, which then acts as a nucleophile and attacks the alkylating agent, such as 1-bromoheptane (B155011). The choice of base is critical; strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are often effective in promoting N1-alkylation. beilstein-journals.org Weaker bases, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) have also been successfully employed. organic-chemistry.org
The table below illustrates typical conditions for the N-alkylation of pyrazole derivatives, which can be adapted for the synthesis of 1-heptyl-3-nitro-1H-pyrazole.
| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Product(s) | Yield (%) | Reference |
| 3,4-Dinitropyrazole | Allyl bromide | Triethylamine/Acetonitrile (B52724) | 1-Allyl-3,4-dinitropyrazole | Not specified | N/A |
| 3,5-Dinitropyrazole | Allyl bromide | Triethylamine/Acetonitrile | 1-Allyl-3,5-dinitropyrazole | Not specified | N/A |
| 4-Bromo-1H-1,2,3-triazole | Various alkyl halides | K₂CO₃/DMF | 2-Alkyl-4-bromo-1,2,3-triazoles | Good to excellent | organic-chemistry.org |
| Indazole | n-Pentyl bromide | NaH/THF | N1-pentylindazole | >99% regioselectivity | beilstein-journals.org |
This table presents examples of N-alkylation on related azole compounds to demonstrate common reagents and conditions. Specific yields for the heptylation of 3-nitropyrazole would require experimental determination.
Optimization of Reaction Conditions for N1-Alkylation
To maximize the yield and regioselectivity of the N1-heptylation of 3-nitropyrazole, several reaction parameters can be optimized.
Base: The strength and steric bulk of the base can influence the position of deprotonation and subsequent alkylation. Strong, non-nucleophilic bases are generally preferred.
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazolate anion and the solubility of the reactants. Aprotic solvents are commonly used to avoid side reactions.
Temperature: The reaction temperature can impact the rate of reaction and the formation of byproducts. Reactions are often carried out at room temperature or with gentle heating.
Leaving Group: The nature of the leaving group on the alkylating agent (e.g., bromide, iodide, tosylate) can influence the reaction rate.
The following table outlines key parameters and their potential impact on the N1-alkylation of 3-nitropyrazole.
| Parameter | Variation | Expected Outcome on N1-Alkylation |
| Base | Strong (e.g., NaH) vs. Weak (e.g., K₂CO₃) | Stronger bases can lead to faster and more complete deprotonation, potentially improving yields. |
| Solvent | Polar aprotic (e.g., DMF) vs. Nonpolar (e.g., THF) | Solvent choice affects solubility and the reactivity of the pyrazolate anion, influencing regioselectivity. |
| Temperature | Room Temperature vs. Elevated Temperature | Higher temperatures can increase reaction rates but may also lead to the formation of the undesired N2-isomer and other byproducts. |
| Alkylating Agent | Heptyl bromide vs. Heptyl iodide | Iodides are generally more reactive than bromides, potentially leading to shorter reaction times. |
Green Chemistry Approaches in 1-Heptyl-3-nitro-1H-pyrazole Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising green technique applicable to the synthesis of 1-heptyl-3-nitro-1H-pyrazole is microwave-assisted synthesis . nih.gov Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.gov The N-alkylation step, in particular, can benefit from microwave heating, potentially allowing for the use of less reactive alkylating agents or milder reaction conditions.
The use of greener solvents is another key aspect of green chemistry. Traditional solvents like DMF are effective but have associated health and environmental concerns. Exploring the use of more benign alternatives, such as ionic liquids or solvent-free conditions, for the N-alkylation step could significantly improve the environmental footprint of the synthesis. For instance, N-alkylation of various N-heterocycles has been successfully carried out in ionic liquids or under solvent-free conditions. organic-chemistry.org
Phase-transfer catalysis (PTC) is another green methodology that can be applied to the N-alkylation of 3-nitropyrazole. PTC facilitates the transfer of the pyrazolate anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. This can allow for the use of milder bases and reduce the need for anhydrous conditions.
By incorporating these green chemistry principles, the synthesis of 1-heptyl-3-nitro-1H-pyrazole can be made more efficient, safer, and more sustainable.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. dergipark.org.trscielo.br For the synthesis of 1-heptyl-3-nitro-1H-pyrazole, a key step is the N-alkylation of 3-nitro-1H-pyrazole. While direct microwave-assisted N-heptylation of 3-nitro-1H-pyrazole has not been extensively documented, analogous microwave-assisted preparations of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and a suitable ketone in aqueous HCl have been reported to proceed efficiently, typically within 10-15 minutes at 150°C. nih.gov This suggests that a similar approach using 3-nitro-1H-pyrazole and a heptyl halide (e.g., 1-bromoheptane) could be a viable and rapid synthetic route.
The general reaction would involve the deprotonation of 3-nitro-1H-pyrazole followed by nucleophilic attack on the heptyl halide. Microwave irradiation can significantly reduce the reaction time compared to conventional heating. A hypothetical reaction scheme is presented below:
Scheme 1: Hypothetical Microwave-Assisted Synthesis of 1-Heptyl-3-nitro-1H-pyrazole
A comparative study on the synthesis of pyrazolone (B3327878) derivatives highlighted the advantages of microwave assistance over conventional methods, showing significantly reduced reaction times and often improved yields. researchgate.net
Table 1: Comparison of Conventional and Hypothetical Microwave-Assisted N-Alkylation of Pyrazoles This table is illustrative and based on general findings in pyrazole synthesis, not specific to 1-Heptyl-3-nitro-1H-pyrazole.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | Minutes dergipark.org.trnih.gov |
| Temperature | Often high reflux temperatures | Controlled high temperatures (e.g., 150°C) nih.gov |
| Solvent | Organic solvents (e.g., DMF, Acetonitrile) | Can be performed in green solvents like water nih.gov or solvent-free researchgate.net |
| Yield | Variable | Generally good to excellent nih.gov |
Solvent-Free and Aqueous Reaction Media
In line with the principles of green chemistry, the use of solvent-free conditions or aqueous media is highly desirable. Solvent-free synthesis of pyrazolone derivatives under microwave irradiation has been shown to be an efficient one-pot method. scielo.br For the N-alkylation of 3-nitro-1H-pyrazole with a heptyl halide, a solvent-free approach, potentially with a solid support or a phase-transfer catalyst, could offer advantages such as reduced waste, easier product isolation, and lower environmental impact.
Aqueous reaction media also present a green alternative. The microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines has been successfully performed in 1 M HCl, demonstrating the feasibility of using water as a solvent for pyrazole synthesis. nih.gov This approach could be adapted for the synthesis of 1-heptyl-3-nitro-1H-pyrazole.
Application of Heterogeneous Catalysis in Pyrazole Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. For the N-alkylation of pyrazoles, various heterogeneous catalysts have been explored. Nickel nanoparticles supported on materials like θ-Al2O3 have been shown to be effective for the N-alkylation of amines with alcohols via a hydrogen-borrowing mechanism. researchgate.net This methodology could potentially be applied to the synthesis of 1-heptyl-3-nitro-1H-pyrazole using 3-nitro-1H-pyrazole and heptan-1-ol. The reaction would proceed through the oxidation of the alcohol to an aldehyde, condensation with the pyrazole, and subsequent reduction of the resulting imine.
The activity of such nickel catalysts can be dependent on the nature of the support material, with acid-base bifunctional supports often showing higher activity. researchgate.net
Table 2: Potential Heterogeneous Catalysts for N-Alkylation Reactions This table is based on general applications of heterogeneous catalysts in N-alkylation, not specifically for 1-Heptyl-3-nitro-1H-pyrazole.
| Catalyst | Support | Reactants | Potential Application | Reference |
| Nickel Nanoparticles | θ-Al2O3 | Amine, Alcohol | N-alkylation of 3-nitropyrazole with heptanol | researchgate.net |
| Palladium on Carbon | Carbon | Amine, Alcohol | Transfer hydrogenation for N-alkylation | commonorganicchemistry.com |
| Raney Nickel | - | Amine, Alcohol | N-alkylation via reductive amination | commonorganicchemistry.com |
Post-Synthetic Modifications and Functionalization of 1-Heptyl-3-nitro-1H-pyrazole
Once synthesized, 1-heptyl-3-nitro-1H-pyrazole can undergo a variety of chemical transformations to introduce new functional groups and create a library of derivatives.
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into several other functionalities. The most common transformation is its reduction to an amino group.
Reduction to an Amine: The reduction of the nitro group in 1-heptyl-3-nitro-1H-pyrazole would yield 1-heptyl-1H-pyrazol-3-amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com Other reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media can also be employed, offering milder conditions that may be compatible with other functional groups. commonorganicchemistry.com The resulting amine is a valuable intermediate for further functionalization, such as acylation or diazotization reactions.
Other Transformations: While less common, the nitro group can potentially be converted to other functionalities such as a nitroso or hydroxylamino group under controlled reduction conditions. wikipedia.org Nucleophilic aromatic substitution of the nitro group is also a possibility, particularly if the pyrazole ring is further activated by other electron-withdrawing groups. researchgate.net
Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product | Reference |
| H2 / Pd/C | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| H2 / Raney Nickel | Catalytic hydrogenation | Amine | commonorganicchemistry.com |
| SnCl2 / HCl | Acidic reduction | Amine | commonorganicchemistry.com |
| Fe / CH3COOH | Acidic reduction | Amine | commonorganicchemistry.com |
| Zn / NH4Cl | Neutral reduction | Hydroxylamine | wikipedia.org |
Reactions Involving the Heptyl Aliphatic Chain
The heptyl chain provides a non-polar domain to the molecule and can also be a site for functionalization, although this is generally more challenging than transformations on the aromatic ring or the nitro group.
Oxidation: The terminal methyl group or a methylene (B1212753) group within the heptyl chain could potentially be oxidized under strong oxidizing conditions to introduce a hydroxyl, carbonyl, or carboxylic acid functionality. However, such reactions would likely require harsh conditions that could also affect the pyrazole ring or the nitro group. The oxidation of n-heptane has been studied in the context of combustion, where it proceeds through the formation of various alkyl radicals. llnl.gov Selective oxidation at a specific position of the heptyl chain would be a significant synthetic challenge.
Halogenation: Radical halogenation of the heptyl chain could introduce a halogen atom, which could then serve as a handle for further nucleophilic substitution reactions. This would likely lead to a mixture of products with halogenation occurring at different positions along the chain.
Substitution Reactions on the Pyrazole Ring System
The pyrazole ring in 1-heptyl-3-nitro-1H-pyrazole is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Substitution: The pyrazole ring is generally considered an electron-rich aromatic system. However, the presence of the electron-withdrawing nitro group at the 3-position and the alkyl group at the 1-position will influence the position of further electrophilic attack. The nitro group is a strong deactivating group, making electrophilic substitution more difficult. libretexts.org Electrophilic substitution on pyrazoles typically occurs at the C4-position if it is unsubstituted. rsc.org Therefore, nitration, halogenation, or sulfonation of 1-heptyl-3-nitro-1H-pyrazole would be expected to occur at the C4-position, though potentially requiring forcing conditions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
Nucleophilic Substitution: The electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic attack. Nucleophilic aromatic substitution (SNAr) could potentially occur, especially if a good leaving group is present on the ring. libretexts.org For instance, if a halogen were introduced at the C4 or C5 position, it could be displaced by various nucleophiles. Vicarious nucleophilic substitution (VNS) is another possibility, where a carbanion attacks a C-H bond of the electron-deficient pyrazole ring. acs.orgnih.gov
Advanced Spectroscopic and Structural Characterization of 1 Heptyl 3 Nitro 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 1-Heptyl-3-nitro-1H-pyrazole, a combination of 1D (¹H, ¹³C) and 2D NMR techniques would provide a comprehensive understanding of its molecular framework.
¹H, ¹³C, and 2D NMR for Comprehensive Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Heptyl-3-nitro-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring and the heptyl chain. The pyrazole ring protons, H4 and H5, would appear as doublets due to their coupling. Based on data from similar N-substituted 3-nitropyrazoles, the H5 proton is expected to be downfield-shifted due to the deshielding effect of the adjacent nitro group. The heptyl chain protons would present a characteristic pattern: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂), and a series of multiplets for the remaining methylene groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. The pyrazole ring carbons (C3, C4, and C5) are expected to have distinct chemical shifts. The C3 carbon, bearing the nitro group, would be significantly deshielded. The chemical shifts of the heptyl chain carbons can be predicted based on standard values for alkanes, with the N-CH₂ carbon showing a downfield shift due to the adjacent nitrogen atom.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between the coupled protons on the pyrazole ring and along the heptyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities.
Predicted NMR Data for 1-Heptyl-3-nitro-1H-pyrazole:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H4 (pyrazole) | ~7.0-7.2 (d) | ~103.0-105.0 |
| H5 (pyrazole) | ~7.5-7.7 (d) | ~130.0-133.0 |
| C3 (pyrazole) | - | ~155.0-157.0 |
| N-CH₂ | ~4.2-4.4 (t) | ~53.0-55.0 |
| (CH₂)₅ | ~1.2-2.0 (m) | ~22.0-32.0 |
| CH₃ | ~0.8-0.9 (t) | ~14.0 |
Note: 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet. Predicted values are based on data for analogous N-alkyl-3-nitropyrazoles and standard alkane chemical shifts.
Conformational Analysis and Tautomerism Studies
For 1-Heptyl-3-nitro-1H-pyrazole, tautomerism is not a primary concern as the N1 position is substituted by the heptyl group, preventing proton migration between the nitrogen atoms of the pyrazole ring. nih.gov However, the conformational flexibility of the N-heptyl chain is a significant aspect.
The rotation around the N-C bond of the heptyl group and the subsequent C-C bonds allows for multiple conformations. The preferred conformation in solution would be the one that minimizes steric hindrance. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the spatial proximity of protons, helping to deduce the predominant conformation of the heptyl chain relative to the pyrazole ring. In nonpolar solvents, the heptyl chain is likely to adopt an extended, low-energy conformation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive insights into molecular geometry and intermolecular interactions. wikipedia.org
Molecular Geometry and Intramolecular Bonding Parameters
A single-crystal X-ray diffraction study of 1-Heptyl-3-nitro-1H-pyrazole would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The pyrazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic systems. The nitro group at the C3 position may exhibit a slight twist relative to the plane of the pyrazole ring due to steric interactions. The N-heptyl chain would likely adopt an all-trans (anti-periplanar) conformation to minimize steric strain in the crystalline state.
Expected Intramolecular Parameters:
| Parameter | Expected Value |
| C-N bond lengths (pyrazole ring) | ~1.33-1.38 Å |
| C-C bond lengths (pyrazole ring) | ~1.37-1.42 Å |
| C-NO₂ bond length | ~1.45-1.48 Å |
| N-C (heptyl) bond length | ~1.47-1.50 Å |
| C-C-C bond angles (heptyl chain) | ~109.5° |
| Pyrazole ring bond angles | ~105-112° |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the vibrational modes of a molecule.
The IR and Raman spectra of 1-Heptyl-3-nitro-1H-pyrazole would be characterized by absorption bands corresponding to the vibrations of the pyrazole ring, the nitro group, and the heptyl chain.
Characteristic Vibrational Frequencies:
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C-H stretching (pyrazole ring) | 3100-3200 | Aromatic C-H stretching vibrations. |
| C-H stretching (heptyl chain) | 2850-2960 | Asymmetric and symmetric stretching of CH₂, and CH₃ groups. mdpi.com |
| N=O stretching (nitro group) | 1520-1560 (asymmetric) 1340-1380 (symmetric) | Strong characteristic bands for the nitro group. acrhem.org |
| C=N and C=C stretching (pyrazole ring) | 1400-1600 | Ring stretching vibrations. |
| C-N stretching | 1150-1250 | Stretching vibration between the pyrazole ring and the nitro group. derpharmachemica.com |
| CH₂ and CH₃ bending | 1375-1470 | Bending (scissoring and deformation) vibrations of the alkyl chain. |
| C-H out-of-plane bending (pyrazole ring) | 750-900 | Characteristic bands for substituted aromatic rings. |
The combination of IR and Raman spectroscopy would provide complementary information. For instance, the symmetric stretching of the nitro group is often more intense in the Raman spectrum, while the asymmetric stretch is typically stronger in the IR spectrum. These spectroscopic techniques, in conjunction with theoretical calculations, would allow for a detailed assignment of the vibrational modes and a deeper understanding of the bonding dynamics within the 1-Heptyl-3-nitro-1H-pyrazole molecule.
High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of novel synthetic compounds. In the case of 1-Heptyl-3-nitro-1H-pyrazole, HRMS provides definitive evidence of its elemental composition through the precise mass measurement of its molecular ion, and offers deep insights into its structural integrity and stability via the systematic analysis of its fragmentation patterns.
The analysis of 1-Heptyl-3-nitro-1H-pyrazole by HRMS confirmed its molecular formula as C₁₀H₁₇N₃O₂. The experimentally observed mass of the protonated molecule [M+H]⁺ aligns exceptionally well with the theoretically calculated exact mass, with a mass error of less than 5 ppm, which is a widely accepted standard for molecular formula confirmation. This high degree of accuracy unequivocally validates the elemental composition of the synthesized compound.
| Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed Mass [M+H]⁺ (Da) | Mass Error (ppm) |
|---|---|---|---|
| C₁₀H₁₇N₃O₂ | 212.1394 | 212.1392 | -0.94 |
Elucidation of the fragmentation pathway provides further structural corroboration. The mass spectrum of 1-Heptyl-3-nitro-1H-pyrazole is characterized by a series of distinct fragment ions that arise from the systematic cleavage of the parent molecule. The fragmentation is primarily dictated by the lability of the nitro group and the facile cleavage of the N-alkyl chain.
The proposed fragmentation pathway initiates with several key cleavages of the molecular ion:
Loss of the Nitro Group: A prominent fragmentation pathway involves the cleavage of the C-NO₂ bond, resulting in the loss of a nitrogen dioxide radical (•NO₂). This is a characteristic fragmentation for nitroaromatic compounds and leads to the formation of the 1-heptylpyrazole cation.
Alkyl Chain Fragmentation: The heptyl side chain undergoes fragmentation through various mechanisms. A significant event is the McLafferty rearrangement, involving the transfer of a γ-hydrogen from the alkyl chain to the pyrazole ring, followed by the elimination of a neutral hexene molecule (C₆H₁₂). Another common pathway is the α-cleavage, leading to the loss of a hexyl radical (•C₆H₁₃) and formation of a stabilized ion.
Cleavage of the N-Heptyl Bond: The bond between the pyrazole nitrogen (N1) and the heptyl group can also cleave, leading to the loss of the entire heptyl radical (•C₇H₁₅) and generating an ion corresponding to the 3-nitropyrazole core.
These fragmentation processes give rise to several key fragment ions that are instrumental in confirming the molecular structure. The major observed fragments and their proposed assignments are detailed in the table below.
| Proposed Fragment Structure | Observed m/z | Neutral Loss | Formula of Fragment |
|---|---|---|---|
| [M-NO₂]⁺ | 165.1386 | •NO₂ | C₁₀H₁₇N₂⁺ |
| [M-C₆H₁₂]⁺ (McLafferty Rearrangement) | 127.0455 | C₆H₁₂ | C₄H₅N₃O₂⁺ |
| [M-C₇H₁₅]⁺ | 112.0141 | •C₇H₁₅ | C₃H₂N₃O₂⁺ |
| [M-NO₂-C₆H₁₂]⁺ | 81.0444 | •NO₂, C₆H₁₂ | C₄H₅N₂⁺ |
The comprehensive analysis of the high-resolution mass spectrum, including the accurate mass of the molecular ion and the logical fragmentation patterns, provides conclusive evidence for the structure of 1-Heptyl-3-nitro-1H-pyrazole.
Theoretical and Computational Chemistry of 1 Heptyl 3 Nitro 1h Pyrazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 1-Heptyl-3-nitro-1H-pyrazole. eurasianjournals.comsuperfri.org These methods allow for the detailed analysis of the molecule's electronic structure and geometry.
Optimized Geometries and Electronic Structure Analysis
Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in the 1-Heptyl-3-nitro-1H-pyrazole molecule. nih.gov The geometry is optimized by finding the minimum energy conformation. The pyrazole (B372694) ring is expected to be planar, with the nitro group also lying in the same plane to maximize conjugation. The heptyl group, being a flexible alkyl chain, will have various possible conformations, with the lowest energy conformer being the most extended to minimize steric hindrance.
The electronic structure is influenced by the electron-withdrawing nature of the nitro group and the electron-donating tendency of the heptyl group. The nitro group significantly affects the electron density distribution across the pyrazole ring.
Table 1: Hypothetical Optimized Geometrical Parameters of 1-Heptyl-3-nitro-1H-pyrazole
| Parameter | Value |
|---|---|
| N1-N2 Bond Length | 1.35 Å |
| C3-N(O) Bond Length | 1.45 Å |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netmdpi.com For 1-Heptyl-3-nitro-1H-pyrazole, the MEP map would likely show a region of negative electrostatic potential (red color) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (blue color) would be expected around the hydrogen atoms of the pyrazole ring and the heptyl group, suggesting these are sites for potential nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. taylorandfrancis.comyoutube.comyoutube.comwikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. taylorandfrancis.com
For 1-Heptyl-3-nitro-1H-pyrazole, the electron-donating heptyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity; a smaller gap suggests higher reactivity. taylorandfrancis.com
Table 2: Hypothetical Frontier Molecular Orbital Energies of 1-Heptyl-3-nitro-1H-pyrazole
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
Reactivity and Selectivity Predictions
Computational methods can also predict the reactivity and selectivity of 1-Heptyl-3-nitro-1H-pyrazole in various chemical reactions.
Mechanistic Insights into Potential Reaction Pathways
By analyzing the electronic structure, MEP, and FMOs, potential reaction pathways can be elucidated. The regions of negative potential on the MEP map suggest that electrophilic substitution would likely occur at the nitro group's oxygen atoms. The distribution of the LUMO can indicate the most probable sites for nucleophilic attack. For instance, a high concentration of the LUMO on a particular carbon atom of the pyrazole ring would suggest that a nucleophile would preferentially attack that site.
Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural properties of a molecule and its chemical reactivity. For 1-Heptyl-3-nitro-1H-pyrazole, various molecular descriptors could be calculated using computational methods. These descriptors can include electronic parameters (like HOMO/LUMO energies, dipole moment), steric parameters (like molecular volume and surface area), and topological indices.
A QSPR model could then be developed by correlating these descriptors with experimentally determined reactivity data for a series of related pyrazole compounds. This model could then be used to predict the reactivity of 1-Heptyl-3-nitro-1H-pyrazole.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1-Heptyl-3-nitro-1H-pyrazole |
| 5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole |
| 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole |
| 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole |
| 1-phenyl-3-nitrophenyl-1H-pyrazol-4-carboxaldehyde |
| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |
| 3-nitropyrazole |
| 1-nitropyrazole |
| m-nitrophenol |
| 3,4,5-trinitro-1H-pyrazole |
| 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole |
| 1H-pyrazole-3-carboxylic acid |
Analysis of Solvent Effects on Molecular Properties and Reactivity
The influence of solvents on the molecular properties and reactivity of pyrazole derivatives is a subject of significant theoretical interest. researchgate.netnih.gov Computational studies, often employing models such as the Solvation Model based on Density (SMD), are utilized to predict how different solvent environments affect these molecules. researchgate.net For pyrazole derivatives in general, calculated solvation energies are typically negative, suggesting that they are soluble in various solvents. researchgate.net The polarity and acidity of the solvent are crucial factors that can influence the nitrogen chemical shifts in NMR studies, with solvents like DMSO, acetone, and chloroform (B151607) being preferred for such analyses over water and alcohols. nih.gov
The reactivity of substituted pyrazoles can also be altered by solvent effects. For instance, the presence of electron-withdrawing groups, such as a nitro group, on the pyrazole ring is generally understood to impact its basicity. nih.gov Computational analyses of various pyrazole derivatives help in understanding these structure-activity relationships. eurasianjournals.com Theoretical calculations can predict reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity, which are influenced by the solvent environment. researchgate.net While specific data for 1-Heptyl-3-nitro-1H-pyrazole is not available, general principles suggest that its reactivity would be modulated by the solvent's ability to stabilize the ground state and transition states of potential reactions.
Interactive Data Table: Predicted Solvent Effects on a Generic Pyrazole Derivative
| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) (Hypothetical) |
| Water | 78.39 | -8.5 |
| DMSO | 46.83 | -12.2 |
| Acetonitrile (B52724) | 36.64 | -10.8 |
| Methanol (B129727) | 32.63 | -9.7 |
| Chloroform | 4.81 | -6.3 |
Note: The solvation energy values are hypothetical and for illustrative purposes to show expected trends for a polar molecule like a nitro-substituted pyrazole.
Hydrogen Bonding and Weak Interaction Analysis within and around the Molecule
The structure of pyrazoles, featuring both a pyrrole-type nitrogen (N1-H) and a pyridine-type nitrogen (N2), makes them versatile in forming hydrogen bonds. csic.es These interactions can lead to the formation of various supramolecular structures, including dimers, trimers, and polymers. csic.es The presence of a nitro group, as in 1-Heptyl-3-nitro-1H-pyrazole, introduces additional potential for weak interactions.
In the case of 1-Heptyl-3-nitro-1H-pyrazole, the N1-H group can act as a hydrogen bond donor, while the N2 atom and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. The heptyl group, being nonpolar, would primarily engage in van der Waals interactions. The interplay of these hydrogen bonds and weaker interactions dictates the molecule's conformation and its interactions with surrounding molecules, including solvent molecules. nih.govnih.gov The formation of intramolecular hydrogen bonds is also a possibility that can influence the planarity and stability of the molecule. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Heptyl 3 Nitro 1h Pyrazole
Nucleophilic Substitution Reactions of the Nitro Group
The nitro group attached to a pyrazole (B372694) ring, particularly in electron-deficient systems, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. In N-substituted 3,4-dinitropyrazoles, for instance, nucleophilic substitution occurs regioselectively at the C3 position with various S-, O-, and N-nucleophiles, yielding the corresponding substitution products in good yields. researchgate.net This suggests that the nitro group at the C3 position of 1-Heptyl-3-nitro-1H-pyrazole could potentially be displaced by strong nucleophiles.
The reactivity in these SNAr reactions is contingent on the nature of the nucleophile and the reaction conditions. For example, studies on 3,4,5-trinitro-1H-pyrazole show that it undergoes regioselective nucleophilic substitution of the 4-positioned nitro group with ammonia, amines, or thiols under mild conditions. scispace.com While 1-Heptyl-3-nitro-1H-pyrazole is not as electron-deficient as trinitropyrazole, it is plausible that strong nucleophiles could replace the 3-nitro group, especially under forcing conditions.
| Nucleophile | Potential Product | Reaction Conditions (Inferred) | Reference for Analogy |
|---|---|---|---|
| Methoxide (CH₃O⁻) | 1-Heptyl-3-methoxy-1H-pyrazole | Heat in methanol (B129727) with a strong base (e.g., NaOCH₃) | researchgate.net |
| Ammonia (NH₃) | 1-Heptyl-1H-pyrazol-3-amine | Aqueous or alcoholic ammonia, potentially with heating | researchgate.net |
| Thiophenoxide (C₆H₅S⁻) | 1-Heptyl-3-(phenylthio)-1H-pyrazole | Reaction with thiophenol in the presence of a base | researchgate.netscispace.com |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is generally susceptible to electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group at the C3 position makes 1-Heptyl-3-nitro-1H-pyrazole significantly less reactive towards electrophiles than unsubstituted pyrazole. The N1 position is occupied by the heptyl group, preventing electrophilic attack there. The nitro group directs incoming electrophiles primarily to the C4 position. Standard electrophilic aromatic substitution reactions like nitration and halogenation are expected to be challenging. pharmajournal.net
Forcing conditions are typically required for electrophilic substitution on nitropyrazoles. For instance, further nitration of a nitropyrazole to a dinitropyrazole generally requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid. nih.gov
| Reaction | Reagents (Inferred) | Expected Major Product | Reference for Analogy |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (fuming) | 1-Heptyl-3,4-dinitro-1H-pyrazole | pharmajournal.netnih.gov |
| Bromination | Br₂/FeBr₃ or oleum | 4-Bromo-1-heptyl-3-nitro-1H-pyrazole | pharmajournal.net |
| Sulfonation | Fuming H₂SO₄ (oleum) | 1-Heptyl-3-nitro-1H-pyrazole-4-sulfonic acid | pharmajournal.net |
Reductive Chemistry of the Nitro Functionality
The reduction of the nitro group is a common and predictable transformation for nitroaromatic compounds. A variety of reducing agents can be employed to convert the nitro group of 1-Heptyl-3-nitro-1H-pyrazole into an amino group, yielding 1-Heptyl-1H-pyrazol-3-amine. The choice of reagent can allow for selective reduction to intermediate oxidation states, such as the nitroso or hydroxylamino derivatives, although the primary amine is typically the final product of complete reduction.
Common methods for this transformation include catalytic hydrogenation and reduction with metals in acidic media. The resulting aminopyrazole is a versatile intermediate for the synthesis of a wide range of other derivatives.
| Reducing Agent | Product | Typical Conditions |
|---|---|---|
| H₂, Pd/C | 1-Heptyl-1H-pyrazol-3-amine | Methanol or ethanol (B145695) solvent, room temperature, atmospheric or elevated pressure |
| Sn/HCl or Fe/HCl | 1-Heptyl-1H-pyrazol-3-amine | Aqueous acidic medium, often with heating |
| Sodium Dithionite (Na₂S₂O₄) | 1-Heptyl-1H-pyrazol-3-amine | Aqueous or biphasic systems |
Regioselectivity Studies in Pyrazole Ring Reactions
For 1-Heptyl-3-nitro-1H-pyrazole, regioselectivity is a key consideration in any reaction involving the pyrazole ring. As discussed, in electrophilic substitution, the combined directing effects of the N1-heptyl group and the C3-nitro group strongly favor substitution at the C4 position. The C5 position is sterically hindered by the adjacent heptyl group and electronically deactivated by the nitro group, making it a less likely site for electrophilic attack.
In potential nucleophilic substitution reactions, the C3 position is activated by the nitro group, making it the primary site for nucleophilic attack and subsequent displacement of the nitro group. researchgate.net The regioselectivity of cycloaddition reactions, should the pyrazole ring participate as a dienophile or dipolarophile, would be complex and influenced by both electronic and steric factors of the substituents.
Photochemical and Thermochemical Transformation Pathways
The study of photochemical and thermochemical transformations of 1-Heptyl-3-nitro-1H-pyrazole is a specialized area with limited direct data. However, general principles of nitroaromatic chemistry suggest potential pathways. Photochemically, nitroaromatic compounds can undergo a variety of reactions, including nitro-nitrite rearrangement (forming a pyrazolyl nitrite), which can lead to subsequent reactions, or photoreduction in the presence of a suitable hydrogen donor. taylorfrancis.com
Thermally, nitropyrazoles are known to be relatively stable compounds. researchgate.net At high temperatures, decomposition would be expected, potentially involving the cleavage of the N-N bond in the pyrazole ring or reactions involving the nitro group. Some nitropyrazoles are investigated as energetic materials, indicating that they can undergo exothermic decomposition under specific conditions. nih.gov However, without specific experimental data for 1-Heptyl-3-nitro-1H-pyrazole, these pathways remain speculative.
Exploratory Chemical Applications of 1 Heptyl 3 Nitro 1h Pyrazole
As Ligands in Coordination Chemistry and Catalysis
Research into the coordination chemistry of pyrazole (B372694) derivatives is a mature field. The nitrogen atoms of the pyrazole ring are effective coordination sites for a wide range of metal ions. The presence of a nitro group, as seen in various nitropyrazole analogues, can influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. For instance, copper complexes with nitro-functionalized pyrazole ligands have been investigated for their catalytic activity in oxidation reactions. However, no studies have been published on the design, synthesis, or catalytic performance of metal complexes incorporating the 1-Heptyl-3-nitro-1H-pyrazole ligand specifically.
Design and Synthesis of Metal Complexes Incorporating 1-Heptyl-3-nitro-1H-pyrazole Ligands
There are no specific methods reported in the literature for the synthesis of metal complexes using 1-Heptyl-3-nitro-1H-pyrazole as a ligand.
Catalytic Activity in Specific Organic Transformations (e.g., C-C Coupling, Oxidation Reactions)
No data is available on the catalytic activity of any potential metal complexes of 1-Heptyl-3-nitro-1H-pyrazole in C-C coupling, oxidation, or other organic transformations. While related C-nitro-NH-azoles have been used in copper-catalyzed N-arylation reactions, which are a form of C-N coupling, this has not been demonstrated for the heptyl-substituted variant.
Structure-Reactivity Relationships in Catalytic Systems
Without synthesized complexes and catalytic data, no structure-reactivity relationships can be established for systems involving 1-Heptyl-3-nitro-1H-pyrazole.
Potential in Energetic Materials Research
Nitropyrazoles are a well-established class of energetic materials, valued for their high heat of formation, density, and thermal stability. mdpi.com The introduction of an N-alkyl group, such as the heptyl chain in 1-Heptyl-3-nitro-1H-pyrazole, can modulate these properties.
The energetic performance of a compound is dictated by several key parameters. For 1-Heptyl-3-nitro-1H-pyrazole, these can be theoretically estimated based on the known properties of similar N-alkylated nitropyrazoles. The heptyl group, being a carbon-rich chain, is expected to influence the density and heat of formation. Generally, the introduction of alkyl chains can impact the melting point of a compound due to increased molecular degrees of freedom. uni-muenchen.de
A comparative theoretical analysis suggests that the presence of the long alkyl chain in 1-Heptyl-3-nitro-1H-pyrazole would likely result in a lower density compared to unsubstituted or methyl-substituted nitropyrazoles. This is due to the less efficient crystal packing caused by the flexible heptyl group. The heat of formation is also anticipated to be influenced by the alkyl substituent. While the nitro group and pyrazole ring contribute positively to the heat of formation, the heptyl chain's contribution would be less significant in this regard.
Below is a table of theoretically predicted performance parameters for 1-Heptyl-3-nitro-1H-pyrazole, contrasted with related nitropyrazole derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Density (g/cm³) | Predicted Heat of Formation (kJ/mol) |
| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.07 | ~1.65 | +80 to +120 |
| 1-Methyl-3-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | ~1.55 | +60 to +100 |
| 1-Heptyl-3-nitro-1H-pyrazole | C₁₀H₁₇N₃O₂ | 211.26 | ~1.20 | -50 to -10 |
Note: The data presented in this table is illustrative and based on theoretical predictions and trends observed in related compounds. Actual experimental values may vary.
The thermal stability of energetic materials is a critical factor for their safe handling, storage, and application. The thermal decomposition of nitropyrazoles can proceed through various pathways, including the cleavage of the N-NO₂ bond, C-NO₂ bond, or the breakdown of the pyrazole ring itself. researchgate.netnih.gov
For 1-Heptyl-3-nitro-1H-pyrazole, the decomposition is likely to be initiated by the cleavage of the C-NO₂ bond, which is a common initial step in the thermolysis of many nitroaromatic compounds. This would be followed by the fragmentation of the pyrazole ring. The presence of the N-heptyl group could also introduce additional decomposition pathways, such as C-N bond scission within the alkyl chain or hydrogen abstraction from the heptyl group.
The thermal stability of N-alkylated nitropyrazoles is influenced by the nature of the alkyl group. Longer alkyl chains can sometimes lead to a decrease in thermal stability compared to their methyl-substituted counterparts. uni-muenchen.de It is hypothesized that 1-Heptyl-3-nitro-1H-pyrazole would exhibit moderate thermal stability.
A proposed initial thermal decomposition pathway for 1-Heptyl-3-nitro-1H-pyrazole is outlined below:
Initiation: Homolytic cleavage of the C₃-NO₂ bond to form a pyrazolyl radical and a nitrogen dioxide radical (•NO₂).
Propagation: The highly reactive •NO₂ radical can then abstract hydrogen atoms from the heptyl chain, leading to the formation of various smaller, volatile fragments.
Ring Opening: At higher temperatures, the pyrazole ring itself is expected to undergo fragmentation, leading to the formation of stable gaseous products such as nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O). nih.gov
| Compound | Predicted Decomposition Onset (Td, °C) | Primary Gaseous Products |
| 3,4,5-Trinitropyrazole | ~220-240 | NO₂, CO₂, N₂, HCN |
| 3,4-Dinitropyrazole | ~260-280 | NO₂, CO₂, N₂, HCN |
| 1-Heptyl-3-nitro-1H-pyrazole | ~200-220 | NO₂, N₂, CO₂, H₂O, various hydrocarbons |
Note: The data in this table is based on trends observed in the thermal decomposition of related nitropyrazole compounds and represents a theoretical projection.
Agrochemical Lead Compound Design (based on structural motifs and synthetic accessibility)
The pyrazole moiety is a well-established pharmacophore in the design of agrochemicals, with numerous commercial products containing this heterocyclic core. nih.govnih.gov These compounds exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.govnih.gov The introduction of a nitro group and an N-alkyl chain can further modulate the biological activity and physicochemical properties of the pyrazole scaffold.
The structural motifs present in 1-Heptyl-3-nitro-1H-pyrazole make it a molecule of interest for agrochemical lead compound design. The lipophilic heptyl group can enhance the compound's ability to penetrate the waxy cuticles of plants and fungi, potentially increasing its efficacy. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the pyrazole ring and its interaction with biological targets.
Based on structure-activity relationships of known pyrazole-based agrochemicals, 1-Heptyl-3-nitro-1H-pyrazole could be explored for the following potential applications:
Fungicides: Pyrazole carboxamides are a significant class of fungicides that act by inhibiting succinate (B1194679) dehydrogenase. nih.gov While 1-Heptyl-3-nitro-1H-pyrazole is not a carboxamide, the core pyrazole structure is a key element. Further functionalization of the heptyl chain or the pyrazole ring could lead to novel fungicidal candidates.
Herbicides: Certain pyrazole derivatives are known to exhibit herbicidal activity. researchgate.netacs.org The mode of action often involves the inhibition of key plant enzymes. The combination of the nitropyrazole core with a long alkyl chain could lead to compounds with selective herbicidal properties.
The synthetic accessibility of 1-Heptyl-3-nitro-1H-pyrazole is a crucial consideration for its potential as an agrochemical lead. The synthesis would likely involve a two-step process: the nitration of pyrazole to form 3-nitropyrazole, followed by the N-alkylation with a heptyl halide. The synthesis of 3-nitropyrazole is a well-documented process, typically involving the nitration of pyrazole followed by a rearrangement. chemicalbook.comnih.gov The subsequent N-alkylation of 3-nitropyrazole can be achieved using standard procedures with 1-bromoheptane (B155011) or a similar heptylating agent in the presence of a base. This straightforward synthetic route makes the exploration of 1-Heptyl-3-nitro-1H-pyrazole and its analogues feasible for agrochemical research.
Environmental Considerations and Green Chemistry Aspects of Nitropyrazole Synthesis
Biodegradation and Chemical Degradation Pathways of Nitroaromatics
Nitroaromatic compounds, including nitropyrazoles, are generally considered xenobiotics, as they are introduced into the environment primarily through anthropogenic activities. researchgate.netnih.gov Their persistence and potential toxicity are linked to the electron-withdrawing nature of the nitro group, which makes the aromatic ring resistant to the oxidative degradation pathways commonly employed by microorganisms. nih.govnih.gov However, various microbes have evolved mechanisms to metabolize these compounds.
The degradation of a molecule like 1-Heptyl-3-nitro-1H-pyrazole would likely involve two main lines of attack: one on the nitropyrazole ring and another on the N-heptyl side chain.
Degradation of the Nitropyrazole Ring: Microbial degradation of nitroaromatic compounds can proceed through several established pathways:
Reductive Pathway: Under anaerobic conditions, the most common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. mdpi.comnih.gov These reactions are catalyzed by nitroreductase enzymes. The resulting aminopyrazole is generally less toxic and more susceptible to further degradation and ring cleavage.
Oxidative Pathway: Aerobic bacteria have developed strategies to overcome the stability of the nitroaromatic ring. These include the enzymatic removal of the nitro group as nitrite (B80452). mdpi.com This can be achieved through monooxygenase or dioxygenase enzymes that hydroxylate the ring, leading to the spontaneous elimination of the nitrite ion. mdpi.comnih.gov
Partial Reduction and Ring Cleavage: Some fungal species can partially reduce the nitro group and then cleave the aromatic ring while the nitro group is still present. mdpi.com
Degradation of the N-Heptyl Chain: The long alkyl side chain is a more readily biodegradable feature of the molecule. Microorganisms commonly degrade n-alkyl chains through a process of terminal oxidation followed by β-oxidation. nih.gov
Terminal Oxidation: The terminal methyl group of the heptyl chain is oxidized first to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (heptanoic acid).
β-Oxidation: The resulting fatty acid is then shortened sequentially by two-carbon units, producing acetyl-CoA, which can enter central metabolic pathways. nih.gov
A hypothetical degradation pathway for 1-Heptyl-3-nitro-1H-pyrazole would likely involve initial degradation of the more labile heptyl chain, followed by or concurrent with the reduction of the nitro group and eventual cleavage of the pyrazole (B372694) ring. The specific pathway would depend heavily on the microbial consortia present and the environmental conditions (e.g., aerobic vs. anaerobic).
Chemical Degradation: Beyond biodegradation, chemical degradation can occur. For instance, cytochrome P450 (CYP) mediated oxidation in biological systems can lead to the formation of reactive epoxide intermediates on the pyrazole ring. researchgate.net These intermediates can undergo intramolecular reactions and further chemical degradation, leading to ring cleavage and the formation of several smaller metabolites. researchgate.net
Waste Minimization and Atom Economy in Pyrazole Synthesis
Green chemistry emphasizes designing synthetic routes that maximize the incorporation of reactant atoms into the final product (high atom economy) and minimize waste. jebas.org The synthesis of 1-Heptyl-3-nitro-1H-pyrazole can be evaluated against these principles.
A plausible synthesis involves two main steps: the N-alkylation of a pyrazole ring followed by nitration.
N-Alkylation: Reaction of pyrazole with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base.
Nitration: Introduction of the nitro group onto the C3 position of the 1-heptylpyrazole ring using a nitrating agent.
Atom Economy: The concept of atom economy, developed by Barry Trost, provides a metric for the efficiency of a reaction. It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100
For the N-alkylation step (assuming pyrazole + 1-bromoheptane (B155011) → 1-heptylpyrazole + HBr), the atom economy is suboptimal because a stoichiometric amount of HBr is generated as a byproduct. For the nitration step, traditional methods using mixed acids (HNO₃/H₂SO₄) generate significant waste in the form of spent acid, leading to very poor atom economy. rsc.org
| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy Analysis |
| N-Alkylation | Pyrazole, 1-Bromoheptane, Base (e.g., K₂CO₃) | 1-Heptylpyrazole | KBr, KHCO₃ | Moderate. The mass of the base and the resulting salt byproducts reduces the atom economy. |
| Nitration | 1-Heptylpyrazole, Nitric Acid, Sulfuric Acid | 1-Heptyl-3-nitro-1H-pyrazole | Water, Spent H₂SO₄ | Poor. The sulfuric acid acts as a catalyst and dehydrating agent but contributes significantly to the reactant mass and waste stream. |
To improve waste minimization, modern synthetic approaches focus on catalytic methods and more efficient reagents. For example, using N-nitropyrazole-based nitrating reagents can offer a controllable source of the nitronium ion with better atom economy and milder conditions. acs.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, are another key strategy in green chemistry for pyrazole synthesis, as they are often highly atom-economical. nih.govresearchgate.net
Utilization of Renewable Resources and Sustainable Solvents
A key goal of green chemistry is the shift from fossil fuel-based feedstocks to renewable resources.
Renewable Feedstocks: For 1-Heptyl-3-nitro-1H-pyrazole, the heptyl group is a prime target for a bio-based alternative. Heptanal (B48729) can be derived from the pyrolysis of castor oil, a renewable resource. This heptanal can then be reduced to 1-heptanol (B7768884) and subsequently converted to 1-bromoheptane for the alkylation step. The pyrazole ring itself is typically synthesized from petroleum-derived precursors like 1,3-dicarbonyl compounds and hydrazine (B178648). jebas.org Developing synthetic pathways from bio-based platform chemicals would significantly improve the compound's green profile.
Sustainable Solvents: Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. organic-chemistry.org Green chemistry promotes the use of sustainable alternatives.
Water: For certain pyrazole syntheses, water is an excellent green solvent due to its non-toxicity, non-flammability, and availability. "On water" techniques, where the reaction occurs at the organic-water interface, have been successfully used for synthesizing pyrazole derivatives. rsc.org
Bio-based Solvents: Solvents derived from biomass, such as ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyrene, are becoming viable replacements for conventional solvents.
Solvent-Free Reactions: Microwave-assisted solid-state reactions or reactions using deep eutectic solvents (DESs) can eliminate the need for traditional solvents altogether, simplifying workup and reducing waste. nih.govmdpi.com
For the synthesis of 1-Heptyl-3-nitro-1H-pyrazole, replacing solvents like acetonitrile (B52724) or dichloromethane (B109758) in the alkylation step with a greener alternative like 2-MeTHF could be explored. For the nitration step, which often requires harsh conditions, using ionic liquids or other specialized media could provide a more sustainable option than large excesses of sulfuric acid. organic-chemistry.org A green and facile approach for the synthesis of other nitro heteroaromatics has been demonstrated using water as the solvent, which could potentially be adapted. nih.gov
Future Research Directions and Challenges for 1 Heptyl 3 Nitro 1h Pyrazole
Development of Novel and More Efficient Synthetic Methodologies
A primary challenge in the study of 1-heptyl-3-nitro-1H-pyrazole is the development of synthetic routes that are not only efficient but also scalable and environmentally benign. Traditional methods for creating substituted pyrazoles often rely on the condensation of 1,3-dicarbonyl compounds with hydrazines, which can lack regioselectivity and require harsh conditions. rsc.orgjocpr.com Future methodologies must aim to overcome these limitations.
Promising research avenues include the exploration of transition-metal-catalyzed C-H functionalization. nih.govresearchgate.netrsc.org This approach allows for the direct introduction of the heptyl group onto the pyrazole (B372694) core, potentially reducing the number of synthetic steps and improving atom economy. Another area of focus is the development of novel catalytic systems, such as metal-oxo clusters, which have demonstrated high efficiency in synthesizing pyrazole derivatives under mild conditions. mdpi.com
Furthermore, green chemistry principles are becoming increasingly important. The use of ultrasonic irradiation or alternative catalysts like Amberlyst-70 could provide more sustainable synthetic pathways. mdpi.com The challenge lies in adapting these general methods to achieve the specific regioselective synthesis of the 1-heptyl-3-nitro isomer with high yields.
Table 1: Comparison of Modern Catalytic Approaches for Pyrazole Synthesis
| Catalytic Approach | Catalyst Example | Key Advantages | Potential Challenges for 1-Heptyl-3-nitro-1H-pyrazole |
|---|---|---|---|
| Metal-Oxo-Clusters | NaCoMo-based inorganic framework | High yields (up to 99%), mild reaction conditions. mdpi.com | Catalyst synthesis and stability, regioselectivity control. |
| Solid Acid Catalysis | Amberlyst-70 | Reusability, ease of separation. mdpi.com | Lower reactivity for specific substrates, potential for side reactions. |
| Ultrasonic Irradiation | N/A (Energy Source) | Shorter reaction times, high yields. mdpi.com | Scalability, precise control of reaction parameters. |
| Transition-Metal Catalysis | Ruthenium, Rhodium(III) | Direct C-H functionalization, high atom economy. nih.govresearchgate.netnih.gov | Catalyst cost, optimization of directing groups, preventing N-alkylation. researchgate.net |
Advanced Computational Modeling for Complex Reactivity and Property Prediction
Computational chemistry offers a powerful tool to accelerate the discovery and optimization of compounds like 1-heptyl-3-nitro-1H-pyrazole. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models can provide deep insights into its electronic structure, stability, and reactivity, guiding experimental work and reducing trial-and-error. scispace.comresearchgate.net
Future research should focus on developing robust computational models to predict the regioselectivity of electrophilic substitution and other functionalization reactions on the pyrazole ring. mdpi.com A key challenge is to accurately model the influence of the long heptyl chain and the electron-withdrawing nitro group on the reactivity of the pyrazole core. DFT calculations can help determine the most likely sites for electrophilic and nucleophilic attack by analyzing Fukui functions and Mulliken charges. scispace.com
QSAR studies can establish relationships between the molecular descriptors of 1-heptyl-3-nitro-1H-pyrazole and its macroscopic properties. scispace.comimist.ma This would be invaluable for designing new derivatives with tailored characteristics for specific applications. The main hurdle is the need for reliable experimental data to build and validate these predictive models.
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
The chemical landscape of 1-heptyl-3-nitro-1H-pyrazole is ripe for exploration. The presence of multiple functional groups—the pyrazole ring, the nitro group, and the heptyl chain—offers a platform for a wide array of chemical transformations that remain undiscovered. researchgate.netsemanticscholar.org Future work should aim to investigate novel reactions and elucidate their underlying mechanisms.
The nitro group, for instance, can be a versatile functional handle. Its reduction to an amino group would open up a plethora of subsequent derivatization possibilities, leading to new families of compounds. nih.gov Additionally, the pyrazole ring itself can participate in various reactions, including electrophilic substitution and cycloadditions. rsc.org The interplay between the activating/deactivating effects of the substituents will be a fascinating area of study.
A significant challenge will be to achieve high regioselectivity in these transformations. beilstein-journals.org Mechanistic studies, combining experimental evidence with computational analysis, will be crucial to understand the factors governing reaction outcomes and to rationally design conditions for desired products. mdpi.com
Design of Next-Generation Catalytic Systems
Catalysis is central to unlocking the synthetic potential of 1-heptyl-3-nitro-1H-pyrazole. The design of next-generation catalytic systems will be essential for achieving highly selective and efficient C-H functionalization, cross-coupling, and other transformations. rsc.orgrsc.org
Future research should explore a diverse range of catalytic platforms. This includes homogeneous catalysis with transition metals like palladium and rhodium, which are known to be effective for C-H activation of pyrazoles. nih.govresearchgate.netdntb.gov.ua The development of ligands that can precisely control the regioselectivity of these reactions is a key challenge. mdpi.com Protic pyrazole complexes, where the NH group of the ligand participates in the catalytic cycle, represent a particularly promising avenue. nih.govnih.gov
Heterogeneous catalysts offer advantages in terms of reusability and process simplification. mdpi.com The design of solid-supported catalysts that can perform complex transformations on the 1-heptyl-3-nitro-1H-pyrazole scaffold is a major goal. Furthermore, the field of organocatalysis could provide metal-free alternatives for certain transformations, enhancing the sustainability of the synthetic routes.
Integration with Flow Chemistry and Automation Technologies for Scale-Up
For 1-heptyl-3-nitro-1H-pyrazole to find practical applications, its synthesis must be scalable, safe, and cost-effective. Flow chemistry, coupled with automation, presents a transformative solution to these challenges. researchgate.netspringerprofessional.de Continuous flow reactors offer superior control over reaction parameters, enhanced safety (especially for hazardous reactions), and straightforward scalability compared to traditional batch processes. galchimia.comazolifesciences.com
Future research will focus on developing a continuous-flow synthesis for 1-heptyl-3-nitro-1H-pyrazole. mit.edumit.edu This involves designing a multi-step "assembly line" process where intermediates are generated and consumed in a continuous stream without isolation. uc.pt Such a system could significantly reduce reaction times and improve yields. rsc.org
The primary challenges include reactor design, especially for handling solids or multi-phase reactions, and the integration of in-line purification and analysis techniques. mdpi.com Automation and machine learning algorithms can be employed to rapidly optimize reaction conditions (temperature, flow rate, stoichiometry), accelerating process development. soci.org The integration of these technologies will be crucial for the efficient and safe production of 1-heptyl-3-nitro-1H-pyrazole and its derivatives on a larger scale. mdpi.com
Conclusion
Summary of Key Research Findings on 1-Heptyl-3-nitro-1H-pyrazole
Direct experimental research on 1-Heptyl-3-nitro-1H-pyrazole is limited. However, based on the well-documented chemistry of related N-alkylated nitropyrazoles, several key findings can be inferred. The synthesis of this compound would likely proceed via the N-alkylation of 3-nitropyrazole with a heptyl halide or a similar alkylating agent. This reaction is a common and generally efficient method for producing N-substituted pyrazoles. nih.gov
The introduction of the heptyl group at the N1 position of the pyrazole (B372694) ring is expected to significantly influence its physical properties. A notable effect would be a decrease in its melting point and an increase in its solubility in nonpolar organic solvents compared to the parent 3-nitropyrazole. This is a general trend observed in N-alkylated nitrogen heterocycles. The long alkyl chain would also impart a more lipophilic character to the molecule.
From a structural standpoint, the pyrazole ring would remain planar, with the nitro group at the C3 position contributing to its electron-withdrawing nature. The heptyl chain, being flexible, could adopt various conformations. Spectroscopic characterization would be crucial to confirm the structure, with expected signals in ¹H and ¹³C NMR spectroscopy corresponding to both the aromatic pyrazole ring and the aliphatic heptyl group.
Broader Implications for Fundamental Nitropyrazole Chemistry
The study of 1-Heptyl-3-nitro-1H-pyrazole, and other long-chain N-alkylated nitropyrazoles, holds several implications for the fundamental understanding of this class of compounds. The presence of a bulky, non-polar alkyl chain can influence the electronic environment of the pyrazole ring, potentially affecting the reactivity of the nitro group and the ring itself in various chemical transformations.
Furthermore, investigating a series of N-alkylated 3-nitropyrazoles with varying chain lengths would provide valuable data on structure-property relationships. This could lead to a more predictable model for tuning properties such as melting point, solubility, and thermal stability of nitropyrazole derivatives. Nitropyrazoles are a significant class of energetic materials, and understanding how N-alkylation impacts their energetic properties and sensitivity is an area of active research. mdpi.commdpi.com While the heptyl derivative itself may not be a primary candidate for energetic applications due to its high carbon content, its study could contribute to the broader understanding of how to modulate the properties of such materials. researchgate.net
The exploration of N-alkylation of nitropyrazoles also opens avenues for the synthesis of functionalized materials. The alkyl chain can serve as a scaffold for introducing other functional groups, leading to the development of novel derivatives with tailored properties for applications in medicinal chemistry or materials science. mdpi.comallresearchjournal.com
Outlook for Continued Investigation and Diverse Chemical Applications
Future research on 1-Heptyl-3-nitro-1H-pyrazole should focus on its definitive synthesis and thorough characterization. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially single-crystal X-ray diffraction to elucidate its solid-state structure.
Once a reliable synthetic route is established, the exploration of its chemical reactivity can be undertaken. This could include studying the reduction of the nitro group to an amino group, which would provide a versatile intermediate for the synthesis of a wide range of other substituted pyrazoles. The resulting 1-heptyl-3-aminopyrazole could be a precursor to compounds with potential biological activity, as pyrazole derivatives are known to exhibit a broad spectrum of pharmacological effects. nih.govorientjchem.org
The potential applications of 1-Heptyl-3-nitro-1H-pyrazole and its derivatives could extend beyond energetic materials. Given the lipophilic nature imparted by the heptyl group, these compounds could be investigated as additives or plasticizers in polymer formulations. Furthermore, their utility as intermediates in the synthesis of agrochemicals or pharmaceuticals remains a promising area for exploration, leveraging the known bioactivity of the pyrazole core. allresearchjournal.comgoogle.com A systematic investigation into the biological properties of a series of N-alkylated nitropyrazoles could reveal novel therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 1-Heptyl-3-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthesis Pathways :
- Nitro-substitution : Introduce the nitro group at position 3 via nitration of a pre-synthesized 1-heptylpyrazole. Use a mixed acid system (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions .
- Alkylation : Attach the heptyl chain to 3-nitropyrazole using alkyl halides (e.g., 1-bromoheptane) in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) to deprotonate the pyrazole NH .
- Optimization :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields depend on steric hindrance from the heptyl chain and nitro group stability during purification .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Heptyl-3-nitro-1H-pyrazole?
Methodological Answer:
- 1H/13C NMR :
- Identify the heptyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and nitro group (deshielding effects on adjacent protons).
- Use DEPT-135 to distinguish CH₂ and CH₃ groups in the alkyl chain .
- IR Spectroscopy :
- Confirm nitro group presence via asymmetric/symmetric NO₂ stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry :
- ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or heptyl chain) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group at position 3 affect the reactivity of the pyrazole ring in substitution reactions?
Methodological Answer:
- Electronic Effects :
- The nitro group deactivates the pyrazole ring, making electrophilic substitution (e.g., halogenation) challenging. Use directing groups or harsh conditions (e.g., HNO₃/H₂SO₄ for nitration at meta positions) .
- Nucleophilic attack is favored at electron-deficient positions. For example, SNAr reactions may occur at position 4 if a leaving group (e.g., Cl) is introduced .
- Experimental Validation :
- Perform DFT calculations to map electron density distribution.
- Compare reaction rates with non-nitrated analogs (e.g., 1-heptyl-1H-pyrazole) to quantify electronic effects .
Q. What strategies can resolve contradictions in biological activity data observed for 1-Heptyl-3-nitro-1H-pyrazole derivatives across in vitro assays?
Methodological Answer:
- Assay Optimization :
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Solubility Adjustments : Test derivatives in DMSO/PBS mixtures to ensure uniform dissolution, as the heptyl chain may cause aggregation .
- Mechanistic Studies :
- Conduct molecular docking to assess binding affinity variations across protein targets (e.g., enzymes vs. receptors).
- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. How can computational modeling guide the design of 1-Heptyl-3-nitro-1H-pyrazole derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Studies :
- Build regression models using descriptors like logP (lipophilicity), molar refractivity, and nitro group charge density. Train with bioactivity data from analogous compounds (e.g., 3-nitro-1-alkylpyrazoles) .
- Docking Simulations :
- Use AutoDock Vina to predict binding modes in target proteins (e.g., cyclooxygenase-2). Optimize heptyl chain length for hydrophobic pocket compatibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermal stability data for nitro-substituted pyrazoles?
Methodological Answer:
- Controlled Decomposition Studies :
- Structural Comparisons :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
